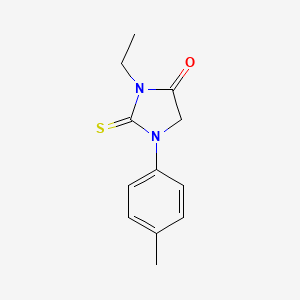
3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidinones, like “3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one”, are a class of compounds that contain a five-membered ring with two nitrogen atoms and a carbonyl group. They are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a five-membered imidazolidinone ring substituted with an ethyl group at the 3-position and a 4-methylphenyl group at the 1-position .Chemical Reactions Analysis
Imidazolidinones can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “this compound”, we can predict that it would have properties typical of other imidazolidinones, such as being a solid at room temperature and being soluble in common organic solvents .Scientific Research Applications
Applications in Electrochemistry
The compound 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one and its derivatives have been explored in the field of electrochemistry. For instance, derivatives like 5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one were studied for their electrochemical behavior using techniques such as cyclic voltammetry and rotating disk electrode. These studies contribute significantly to understanding the electrochemical properties of these compounds, which could have various practical applications including battery technology, corrosion protection, and sensor development (Beloglazkina et al., 2007).
Molecular Docking and Computational Studies
In the field of drug discovery and molecular biology, the compound and its derivatives have been used in molecular docking and computational studies. For instance, 3-phenyl-2-thioxoimidazolidin-4-one derivatives were synthesized and their binding interactions with the Estrogen Receptor (3ERT) were studied through molecular docking. Such studies provide insights into the potential therapeutic applications of these compounds in treating diseases like breast cancer (Vanitha et al., 2021).
Synthesis and Characterization of Derivatives
There have been significant efforts in synthesizing and characterizing various derivatives of this compound. These studies not only expand the chemical knowledge of these compounds but also explore their potential applications in different fields, such as antimicrobial and antifungal activities, which have immense value in pharmaceutical and biomedical research (Abd El Zein et al., 2011).
Computational and Structural Chemistry
In the realm of computational and structural chemistry, studies have been conducted on the charge transfer molecular complexes of derivatives of this compound. These studies are crucial for understanding the electronic structure and properties of these compounds, which has implications in material science and molecular electronics (TayebehHadadi & PouyaKarimi, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethyl-1-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-13-11(15)8-14(12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCQWWQZFTDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CN(C1=S)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)
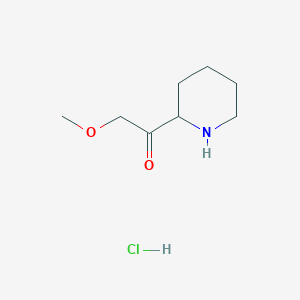
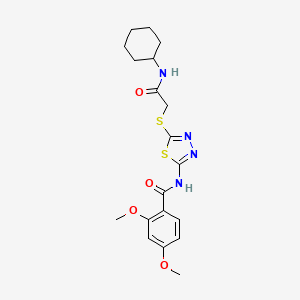
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)
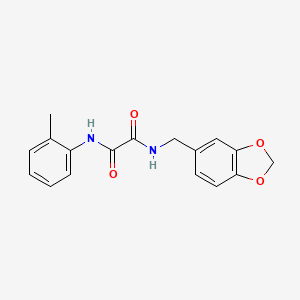




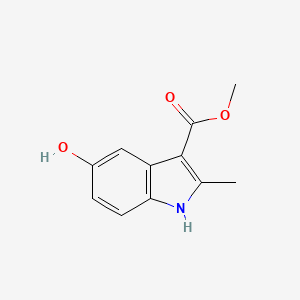
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)